Tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate
Description
Tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate is an organic compound with the molecular formula C14H18BrN3O2. This compound is notable for its azetidine ring, which is a four-membered nitrogen-containing ring, and the presence of both azido and bromophenyl groups. It is used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O2/c1-13(2,3)21-12(20)19-8-14(9-19,17-18-16)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWZPCGTUCRNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Br)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a suitable brominated aromatic compound reacts with the azetidine ring.
Azidation: The azido group is introduced through a nucleophilic substitution reaction, where a suitable azide source reacts with the intermediate compound.
Protection of the Carboxylate Group: The tert-butyl group is introduced to protect the carboxylate group, ensuring stability during subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Nitro derivatives and other oxidized products.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological systems, particularly in the development of probes and labels for biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The bromophenyl group can engage in various interactions, including π-π stacking and halogen bonding. These interactions facilitate the compound’s incorporation into larger molecular structures and its use in various applications.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate: Lacks the azido group, making it less versatile in click chemistry applications.
Tert-butyl 3-azido-3-(4-chlorophenyl)azetidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and interactions.
Tert-butyl 3-azido-3-(4-fluorophenyl)azetidine-1-carboxylate: Similar structure but with a fluorine atom instead of bromine, influencing its electronic properties and reactivity.
Uniqueness
Tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate is unique due to the combination of its azido and bromophenyl groups, which provide distinct reactivity and versatility in chemical synthesis and applications. The presence of the azido group allows for click chemistry reactions, while the bromophenyl group offers additional functionalization options.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
